1-(2-Cyclopentylacetyl)indoline-2-carboxamide
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Overview
Description
1-(2-Cyclopentylacetyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Introduction of the Cyclopentylacetyl Group: The cyclopentylacetyl group can be introduced through an acylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the acylated indoline with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopentylacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indole derivatives with various functional groups attached to the indole ring.
Scientific Research Applications
1-(2-Cyclopentylacetyl)indoline-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in disease processes, such as Mycobacterium tuberculosis membrane protein large 3 transporter (MmpL3) . This inhibition can lead to the disruption of essential cellular functions, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Shares the indole core and carboxamide group but lacks the cyclopentylacetyl group.
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Contains a bicyclic structure and a chloro substituent, differing in its structural complexity.
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Features a fluoro and phenyl group, providing different chemical properties.
Uniqueness
1-(2-Cyclopentylacetyl)indoline-2-carboxamide is unique due to the presence of the cyclopentylacetyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-cyclopentylacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-16(20)14-10-12-7-3-4-8-13(12)18(14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCNJQQUYKQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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